

# An In-depth Toxicological and Dermatological Review of **cis-p-Menthane-7-ol**

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## Compound of Interest

Compound Name: *p*-Menthane-7-ol

Cat. No.: B077357

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An authoritative guide for researchers, scientists, and drug development professionals on the safety profile of the fragrance ingredient **cis-p-menthane-7-ol**.

Introduction: **cis-p-Menthane-7-ol**, a monocyclic terpene alcohol, is a fragrance ingredient valued for its fresh, floral, and clean scent reminiscent of lily-of-the-valley. As with any chemical compound intended for use in consumer products, a thorough evaluation of its toxicological and dermatological properties is essential to ensure human safety. This technical guide provides a comprehensive review of the available safety data for **cis-p-menthane-7-ol**, summarizing key toxicological endpoints, detailing experimental methodologies, and outlining the overall safety assessment workflow.

## Toxicological Data Summary

The toxicological profile of **cis-p-menthane-7-ol** has been evaluated across various endpoints, including acute, sub-chronic, reproductive, and developmental toxicity, as well as genotoxicity and skin sensitization. The following tables summarize the key quantitative data from these studies.

### Table 1: Acute and Repeated Dose Toxicity

Endpoint	Species	Route	Value	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	> 2000 mg/kg bw	<a href="#">[1]</a>
Repeated Dose Toxicity (NOAEL)	Rat	Oral	100 mg/kg/day	<a href="#">[2]</a>

NOAEL: No-Observed-Adverse-Effect Level

## Table 2: Developmental and Reproductive Toxicity

Endpoint	Species	Route	Value	Reference
Developmental Toxicity (NOAEL)	Rat	Oral	50 mg/kg/day	<a href="#">[2]</a>
Reproductive Toxicity (NOAEL)	Rat	Oral	150 mg/kg/day	<a href="#">[2]</a>

## Table 3: Genotoxicity and Phototoxicity

Endpoint	Assay	Result	Reference
Genotoxicity	Bacterial Reverse Mutation Assay (Ames test)	Not genotoxic	<a href="#">[2]</a>
Phototoxicity	UV absorption spectra	Not expected to be phototoxic	<a href="#">[2]</a>

## Table 4: Dermatological Safety

Endpoint	Assay	Value	Reference
Skin Sensitization (NESIL)	Human Repeated Insult Patch Test (HRIPT)	17000 µg/cm <sup>2</sup>	<a href="#">[2]</a>

NESIL: No Expected Sensitization Induction Level

## Experimental Protocols

The safety assessment of **cis-p-menthan-7-ol** is based on studies conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

### Acute Oral Toxicity (OECD 401)

The acute oral toxicity is typically determined in rats. Following an overnight fast, the test substance is administered by gavage as a single dose. Animals are observed for mortality and clinical signs of toxicity for at least 14 days. The LD50, the dose expected to cause mortality in 50% of the animals, is then calculated. For **cis-p-menthan-7-ol**, menthol isomers generally exhibit low acute oral toxicity with LD50 values greater than 2000 mg/kg bw.[\[1\]](#)

### Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards from repeated exposure to a substance.[\[3\]](#) **cis-p-menthan-7-ol** is administered daily to rats via gavage or in the diet for 90 days.[\[3\]](#) At least three dose levels are used.[\[3\]](#) Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.[\[3\]](#) At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis, and a full histopathological examination of organs is performed.[\[3\]](#) The highest dose at which no adverse effects are observed is determined as the NOAEL.[\[3\]](#)

### Prenatal Developmental Toxicity Study (OECD 414)

This study assesses the potential for adverse effects on the developing fetus. The test substance is administered daily to pregnant rats during the period of organogenesis.[\[4\]](#) Dams are observed for signs of toxicity, and just prior to birth, the fetuses are examined for any external, visceral, or skeletal abnormalities.[\[4\]](#) The NOAEL for developmental toxicity is the highest dose that does not cause adverse effects in the offspring.[\[4\]](#)

### Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is used to assess the mutagenic potential of a substance. Strains of *Salmonella typhimurium* and *Escherichia coli* that are unable to synthesize an essential amino

acid are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid. The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.

## Human Repeated Insult Patch Test (HRIPT)

The HRIPT is the primary method for assessing the skin sensitization potential of a substance in humans. The test involves two phases: an induction phase and a challenge phase. During the induction phase, the test material is applied repeatedly to the same site on the skin of human volunteers. After a rest period, the substance is applied to a new site during the challenge phase to determine if an allergic response has been induced. The highest concentration that does not induce sensitization is the NESIL.

## Safety Assessment Workflow

The comprehensive safety assessment of a fragrance ingredient like **cis-p-menthan-7-ol** involves a multi-step process, integrating data from various toxicological and dermatological studies.

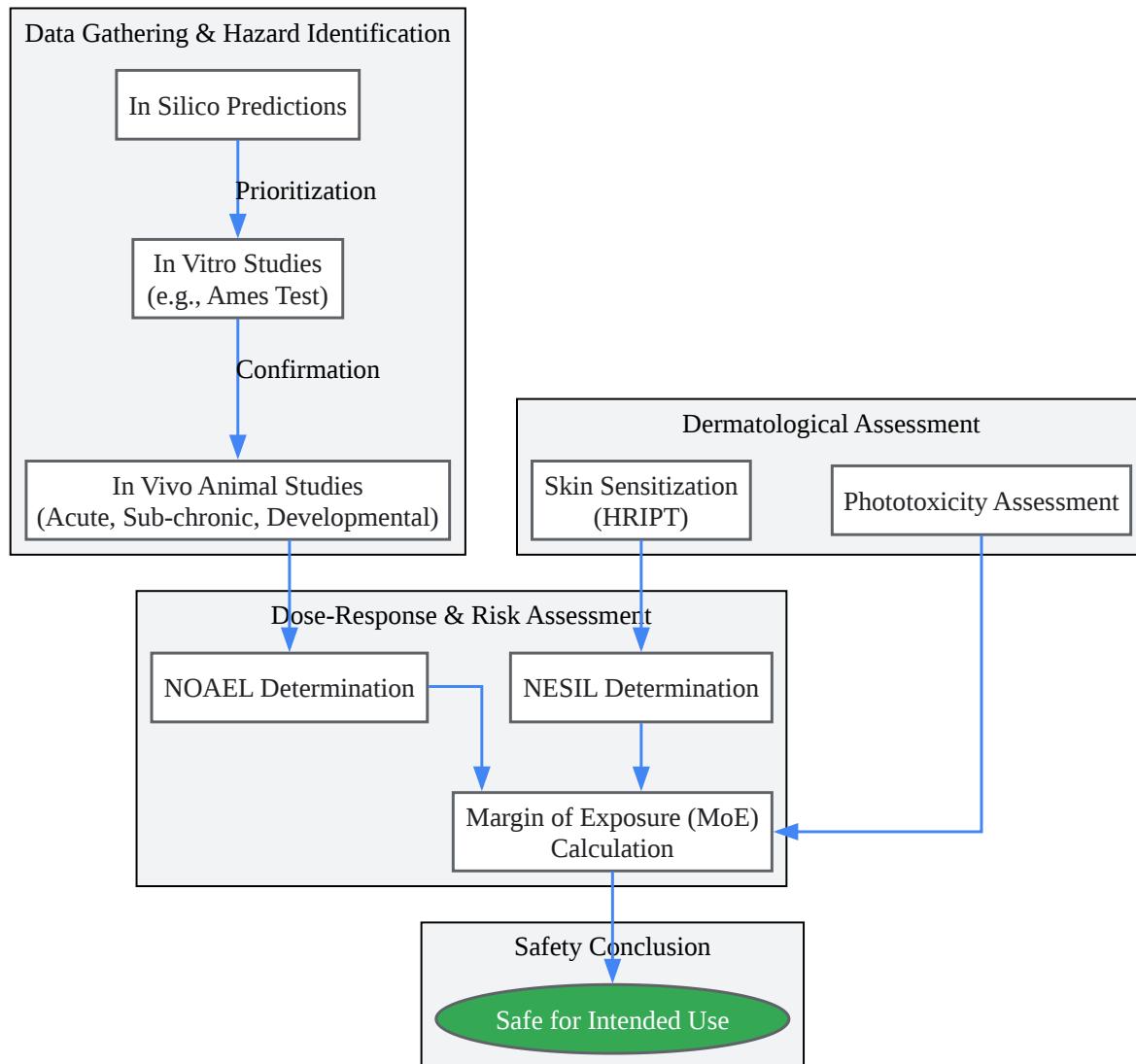
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Figure 1: Toxicological Assessment Workflow for Fragrance Ingredients.

As illustrated in the workflow, the safety assessment begins with data gathering from computational (in silico), in vitro, and in vivo studies to identify potential hazards. This is followed by specific dermatological assessments. The data from these studies are then used to determine safe exposure levels (NOAEL and NESIL) and calculate a margin of exposure, which ultimately informs the conclusion on the safety of the ingredient for its intended use.

## Signaling Pathways

Currently, there is a lack of publicly available information detailing the specific signaling pathways that may be modulated by **cis-p-menthan-7-ol**. Further research in the area of molecular toxicology would be beneficial to elucidate the mechanisms underlying its biological effects at a cellular level.

## Conclusion

Based on the comprehensive toxicological and dermatological data available, **cis-p-menthan-7-ol** demonstrates a favorable safety profile for its intended use as a fragrance ingredient. It exhibits low acute toxicity and is not genotoxic. The established No-Observed-Adverse-Effect Levels for repeated dose, developmental, and reproductive toxicity, along with the No Expected Sensitization Induction Level from human studies, provide a robust basis for its safe use in consumer products. As with all fragrance ingredients, adherence to concentration limits established by regulatory and industry bodies is essential to ensure consumer safety.

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